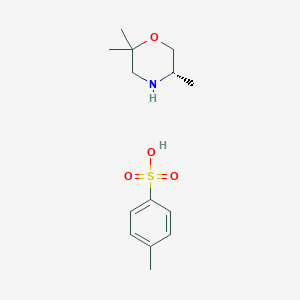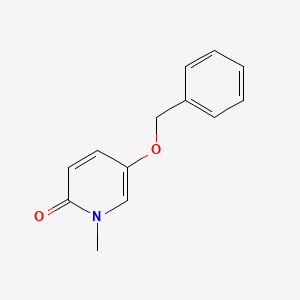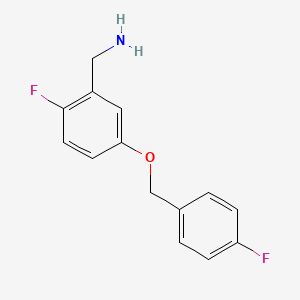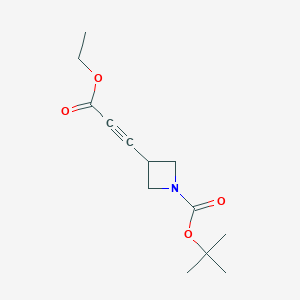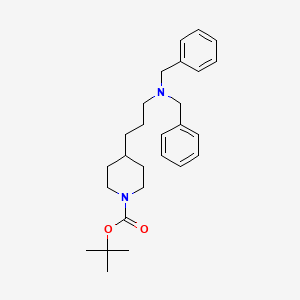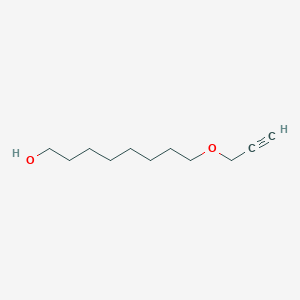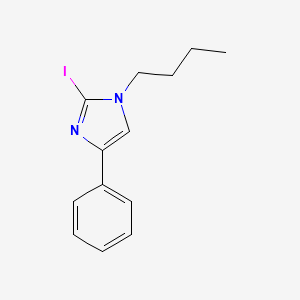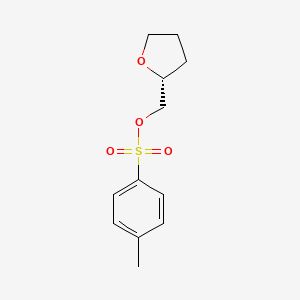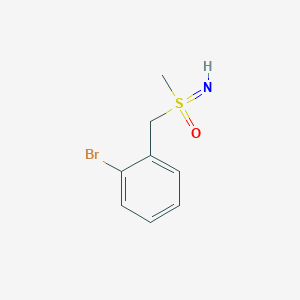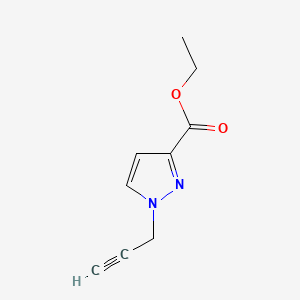
ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl ester group at the 3-position and a prop-2-yn-1-yl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of N-substituted (prop-2-yn-1-yl)amines: This is achieved by reacting secondary amines with propargyl bromide in the presence of potassium carbonate in dimethylformamide at 25–30°C for 4–5 hours.
Cyclization to form the pyrazole ring: The N-substituted (prop-2-yn-1-yl)amines are then reacted with ethyl acetoacetate under basic conditions to form the pyrazole ring.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where nucleophiles can replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the prop-2-yn-1-yl group.
Reduction: The corresponding alcohol from the reduction of the ester group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential antimicrobial and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can engage in π-stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to its molecular targets .
Comparación Con Compuestos Similares
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: This compound shares the prop-2-yn-1-yl group and an ester functionality but features an indole ring instead of a pyrazole ring.
1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione: This compound also contains the prop-2-yn-1-yl group but has a benzimidazole ring and a thione group.
Uniqueness: Ethyl 1-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of a pyrazole ring with an ethyl ester and a prop-2-yn-1-yl group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Propiedades
IUPAC Name |
ethyl 1-prop-2-ynylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-6-11-7-5-8(10-11)9(12)13-4-2/h1,5,7H,4,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDLXPIFCSBHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
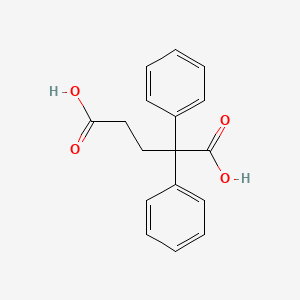
![6-chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8104800.png)



